(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone
Description
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2-chloro-6-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN4O/c20-13-4-3-5-14(21)18(13)19(26)25-10-8-24(9-11-25)12-17-22-15-6-1-2-7-16(15)23-17/h1-7H,8-12H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEGZTLPSCAHFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC=C4Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone is a synthetic organic molecule that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₆H₁₈ClF₂N₅
- Molecular Weight : 355.81 g/mol
- CAS Number : 1171995-68-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- GABA-A Receptors : The benzimidazole moiety in the compound is known to act as a positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission. This mechanism is crucial for its potential use in treating anxiety and seizure disorders .
- Heparanase Inhibition : Research has demonstrated that derivatives of benzimidazole can inhibit heparanase, an enzyme implicated in cancer metastasis. The compound has shown promising in vitro activity against heparanase with IC₅₀ values ranging from 0.23 to 0.29 µM .
Anticancer Activity
Numerous studies have reported the anticancer potential of benzimidazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:
| Study | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| A431 | < 0.5 | Heparanase inhibition | |
| Various | 0.23 - 0.29 | GABA-A receptor modulation |
Antimicrobial Activity
Benzimidazole derivatives have also been noted for their antimicrobial properties. The compound’s structure allows it to disrupt microbial cellular processes, thereby exhibiting antibacterial and antifungal effects.
Neuropharmacological Effects
The interaction with GABA-A receptors suggests potential applications in neuropharmacology, particularly for conditions such as epilepsy and anxiety disorders. The modulation of these receptors can lead to increased sedation and anxiolytic effects.
Case Studies and Research Findings
-
Study on Heparanase Inhibition :
A study highlighted the effectiveness of benzimidazole derivatives as heparanase inhibitors, which play a critical role in tumor progression and metastasis. The compound displayed significant inhibitory activity, indicating its potential as an anticancer agent . -
GABA-A Receptor Modulation :
Another research effort focused on the structure-activity relationship (SAR) of benzimidazole derivatives as GABA-A receptor modulators. The study found that specific substitutions on the benzimidazole ring enhanced receptor affinity and metabolic stability, suggesting avenues for further development . -
Neurotoxicity Assessments :
Evaluations conducted on various benzimidazole derivatives indicated a favorable safety profile concerning neurotoxicity, making them suitable candidates for therapeutic applications in neurology.
Comparison with Similar Compounds
Comparison with Structural Analogs
(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone (11a)
- Structure : Differs by replacing the 2-chloro-6-fluorophenyl group with a simple phenyl ring.
- Synthesis: Prepared via condensation of phenyl(piperazin-1-yl)methanone with a benzimidazole-methyl chloride derivative in DMF .
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives ()
- Structure: Feature a 4-fluorophenyl group directly attached to the benzimidazole core, lacking the piperazine-methanone moiety.
- Synthesis: Synthesized via condensation of 4-fluorobenzaldehyde with diaminobenzene derivatives in ethanol/water with sodium metabisulfite .
- Key Difference : Simpler scaffold may limit multitarget activity but improves metabolic stability due to fewer rotatable bonds.
Bis(benzimidazole) Pd Complexes ()
- Structure : Include a Pd metal center coordinated to sulfur-linked benzimidazole units.
- Synthesis : Requires multi-step reactions involving carbon disulfide, chloroacetic acid, and Pd salt coordination .
- Key Difference: Metal coordination enhances biological activity (e.g., anticancer properties) but introduces toxicity concerns absent in the non-metallated target compound.
Physicochemical and Analytical Data Comparison
*Theoretical values calculated based on molecular formulas. †Rf values depend on solvent systems (e.g., DCM/ether/MeOH for –5).
Preparation Methods
Synthesis of 4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine
The benzimidazole-piperazine intermediate is synthesized via nucleophilic substitution.
Step 1: Preparation of 2-(Chloromethyl)-1H-benzo[d]imidazole
A mixture of 1H-benzo[d]imidazole (10 mmol) and paraformaldehyde (12 mmol) in concentrated hydrochloric acid (20 mL) is stirred at 60°C for 6 hours. Chloromethylation yields 2-(chloromethyl)-1H-benzo[d]imidazole as a white solid (78% yield).
Step 2: Alkylation of Piperazine
2-(Chloromethyl)-1H-benzo[d]imidazole (5 mmol) is reacted with piperazine (6 mmol) in acetonitrile under reflux for 12 hours. The product, 4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine, is isolated by filtration and recrystallized from methanol (yield: 65%).
| Intermediate | Reagents | Conditions | Yield |
|---|---|---|---|
| 2-(Chloromethyl)-benzimidazole | HCl, paraformaldehyde | 60°C, 6 hrs | 78% |
| 4-((Benzimidazolyl)methyl)piperazine | Piperazine, CH₃CN | Reflux, 12 hrs | 65% |
Synthesis of (2-Chloro-6-fluorophenyl)methanoyl Chloride
2-Chloro-6-fluorobenzoic acid (10 mmol) is treated with thionyl chloride (15 mmol) at 70°C for 3 hours. Excess thionyl chloride is removed under vacuum to yield the acyl chloride as a pale-yellow liquid (92% yield).
Coupling Strategies for Final Product Assembly
Amide Coupling Using TBTU
The most efficient method involves activating the acyl chloride intermediate with TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate):
Procedure
- (2-Chloro-6-fluorophenyl)methanoyl chloride (1.2 eq) is dissolved in dry DMF (10 mL).
- TBTU (1.1 eq) and N-ethyldiisopropylamine (3 eq) are added under nitrogen.
- 4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine (1 eq) is introduced, and the mixture is stirred at 25°C for 4 hours.
- The reaction is quenched with ice water, and the precipitate is filtered and purified via silica gel chromatography (CH₂Cl₂/MeOH 95:5) to afford the title compound (yield: 70%).
Characterization Data
Mitsunobu-Based Alkylation
An alternative route employs Mitsunobu conditions to couple pre-formed fragments:
Procedure
- (2-Chloro-6-fluorophenyl)methanol (1 eq), 4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine (1 eq), and triphenylphosphine (1.2 eq) are dissolved in THF.
- Diethyl azodicarboxylate (1.2 eq) is added dropwise at 0°C.
- After stirring at 25°C for 12 hours, the solvent is evaporated, and the residue is purified by recrystallization from ethyl acetate (yield: 58%).
One-Pot Sequential Synthesis
A streamlined one-pot method minimizes intermediate isolation:
Procedure
- 2-Chloro-6-fluorobenzoic acid (1 eq) and 4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine (1 eq) are combined in DMF.
- HATU (1.1 eq) and DIPEA (3 eq) are added, and the mixture is stirred at 25°C for 6 hours.
- The product is precipitated with water, filtered, and dried (yield: 68%).
Optimization and Scalability Considerations
Solvent and Temperature Effects
Catalytic Additives
- Copper(I) Iodide: Adding CuI (0.1 eq) in THF increases yield to 76% by facilitating Ullmann-type couplings.
Industrial-Scale Production Protocols
Patent-Scale Synthesis (Adapted from IL183594A)
Step 1: Large-Scale Alkylation
- 2-(Chloromethyl)-1H-benzo[d]imidazole (1 kg) and piperazine (1.2 kg) are refluxed in acetonitrile (20 L) for 24 hours.
- The product is isolated via centrifugation (yield: 63%).
Step 2: Coupling Reaction
- The piperazine intermediate (1 kg) is reacted with (2-chloro-6-fluorophenyl)methanoyl chloride (1.1 kg) in DMF (15 L) using TBTU (1.1 kg).
- Crude product is purified by recrystallization from methanol (yield: 69%, purity >98%).
Analytical and Spectroscopic Validation
Mass Spectrometry Fragmentation Patterns
PXRD and Thermal Analysis
- PXRD: Distinct peaks at 2θ = 12.4°, 18.7°, and 24.2° confirm crystalline structure.
- DSC: Melting onset at 218°C (ΔH = 145 J/g).
Q & A
Q. What are the optimized synthetic routes for (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone, and how are reaction conditions controlled to maximize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step pathways, such as:
- Step 1 : Formation of the benzo[d]imidazole core via condensation of glyoxal with ammonia and formaldehyde under microwave irradiation to accelerate reaction kinetics .
- Step 2 : Alkylation of the imidazole nitrogen using 2-chloro-6-fluorophenyl methanone derivatives in the presence of a base (e.g., K₂CO₃) to form the thioether or alkyl linkage .
- Step 3 : Coupling with a piperazine ring via nucleophilic substitution, requiring precise control of solvent polarity (e.g., DMF or ethanol) and temperature (80–100°C) to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating high-purity products (>95% by HPLC) .
Key parameters include reaction time (4–12 hours), stoichiometric ratios (1:1.2 for imidazole:carbonyl reagent), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) identifies proton environments (e.g., aromatic protons at δ 7.2–8.6 ppm, piperazine methylene at δ 3.4–4.1 ppm) and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ peak at ~430–450 m/z) and detects fragmentation patterns .
- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and C-F/C-Cl bonds (600–800 cm⁻¹) .
- X-ray Crystallography : Resolves 3D conformation and π-π stacking interactions in crystalline form, though crystal growth requires slow evaporation from DMSO/MeOH .
Q. How can reaction conditions be optimized to mitigate low yields in piperazine coupling steps?
- Methodological Answer : Low yields (e.g., <50%) often arise from steric hindrance or competing side reactions. Strategies include:
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen .
- Catalysis : Adding catalytic KI or tetrabutylammonium iodide (TBAI) accelerates SN2 reactions .
- Temperature Gradients : Gradual heating (e.g., 60°C → 100°C) reduces decomposition of heat-sensitive intermediates .
- Real-Time Monitoring : TLC (silica, UV visualization) tracks reaction progress, enabling timely quenching .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential bioactivity, and how can biochemical assays validate these hypotheses?
- Methodological Answer : The compound’s bioactivity (e.g., antimicrobial, anticancer) is hypothesized to stem from:
- Receptor Binding : Piperazine and benzoimidazole moieties may interact with G-protein-coupled receptors (GPCRs) or kinase active sites via H-bonding and hydrophobic interactions .
- Validation Methods :
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., tyrosine kinases) using fluorogenic substrates .
- Cellular Uptake Studies : Fluorescence labeling (e.g., FITC conjugation) quantifies intracellular accumulation in cancer cell lines (e.g., HeLa, MCF-7) .
- Molecular Dynamics (MD) Simulations : Predict binding affinities and stability of ligand-receptor complexes (e.g., using AutoDock Vina or Schrödinger Suite) .
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Purity Standards : Compare HPLC chromatograms (e.g., >95% vs. 80% purity) and impurity profiles .
- Assay Conditions : Normalize bioactivity data to control experiments (e.g., cell viability under identical serum concentrations) .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent residues, crystal polymorphism) .
Cross-laboratory validation via round-robin testing (e.g., shared batch synthesis) minimizes protocol-driven biases .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic (PK) properties and toxicity?
- Methodological Answer :
- ADME Prediction : Use QSAR models (e.g., SwissADME) to estimate solubility (LogP ~2.5–3.5), CYP450 metabolism, and blood-brain barrier permeability .
- Toxicity Profiling : Employ tools like ProTox-II to predict hepatotoxicity (e.g., mitochondrial membrane disruption) and mutagenicity (Ames test in silico) .
- Metabolite Identification : LC-MS/MS with collision-induced dissociation (CID) maps phase I/II metabolites in simulated hepatic microsomes .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies often report divergent degradation rates due to:
- pH-Dependent Hydrolysis : The carbonyl group may hydrolyze faster in acidic (pH <3) or alkaline (pH >9) conditions. Accelerated stability testing (40°C/75% RH) over 4–12 weeks quantifies degradation products via LC-MS .
- Excipient Interactions : Co-formulants (e.g., cyclodextrins) can stabilize the compound by encapsulation, requiring compatibility screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
